molecular formula C20H22N2O2S B12188532 5-tert-butyl-2-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide

5-tert-butyl-2-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide

Cat. No.: B12188532
M. Wt: 354.5 g/mol
InChI Key: QGGSDHXUCXLWFN-UHFFFAOYSA-N
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Description

5-tert-butyl-2-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of phenylquinolines. These compounds are characterized by a quinoline moiety substituted with a phenyl group.

Preparation Methods

The synthesis of 5-tert-butyl-2-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant reaction conditions . The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Chemical Reactions Analysis

5-tert-butyl-2-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases .

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. One such target is the mitogen-activated protein kinase 10 (MAPK10), which plays a role in various cellular processes, including cell growth and differentiation .

Comparison with Similar Compounds

5-tert-butyl-2-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide can be compared with other similar compounds, such as N-(tert-butyl)-4-[5-(pyridin-2-ylamino)quinolin-3-yl]benzenesulfonamide. These compounds share similar structural features but may differ in their specific chemical properties and applications .

Properties

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

5-tert-butyl-2-methyl-N-quinolin-3-ylbenzenesulfonamide

InChI

InChI=1S/C20H22N2O2S/c1-14-9-10-16(20(2,3)4)12-19(14)25(23,24)22-17-11-15-7-5-6-8-18(15)21-13-17/h5-13,22H,1-4H3

InChI Key

QGGSDHXUCXLWFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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